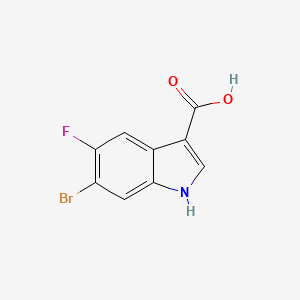

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Descripción general

Descripción

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . The compound this compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the bromination of 5-fluoro-1H-indole-3-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and fluorine atoms at positions 6 and 5, respectively, undergo nucleophilic and electrophilic substitutions under controlled conditions.

Bromine Substitution

-

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing effect of the fluorine atom activates the bromine at C6 for displacement by nucleophiles such as amines, thiols, or alkoxides. Typical conditions include polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C).Example:

Fluorine Substitution

-

Electrophilic Replacement:

Fluorine at C5 can be replaced under harsh conditions (e.g., strong Lewis acids like AlCl₃) but is generally less reactive than bromine due to steric and electronic factors.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling carbon–carbon bond formation.

Suzuki–Miyaura Coupling

-

Conditions: Pd(PPh₃)₄ (1–5 mol%), Na₂CO₃, DME/H₂O, 80–100°C.

-

Example Product:

| Reaction Type | Catalyst | Yield | Reference |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ | 65–78% |

Carboxylic Acid Derivative Formation

The C3 carboxylic acid group participates in standard acid-mediated reactions.

Esterification

-

Conditions: Alcohol (R-OH), H₂SO₄ or DCC/DMAP, room temperature to reflux.

Amidation

-

Conditions: SOCl₂ or EDCI/HOBt, followed by amine addition.

Example: Synthesis of 6-bromo-5-fluoro-1H-indole-3-carboxamide derivatives for kinase inhibition studies.

Ring Functionalization

The indole nucleus undergoes electrophilic substitution at C2 and C7 positions.

Nitration

-

Conditions: HNO₃/H₂SO₄ at 0–5°C.

Halogenation

-

Chlorination: NCS (N-chlorosuccinimide) in DMF yields 2-chloro derivatives.

Reduction and Oxidation

Carboxylic Acid Reduction

-

Reagents: LiAlH₄ or BH₃·THF reduces the –COOH group to –CH₂OH.

Indole Ring Oxidation

-

Conditions: KMnO₄ or RuO₄ oxidizes the indole to oxindole or quinoline derivatives.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that indole derivatives, including 6-bromo-5-fluoro-1H-indole-3-carboxylic acid, exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds with indole structures can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis .

Case Study: Inhibition of Kinases

In a notable case study, researchers synthesized various indole derivatives to evaluate their efficacy as kinase inhibitors. The presence of the bromine and fluorine substituents in this compound was found to enhance selectivity and potency against certain cancer cell lines, suggesting its potential as a lead compound in drug development .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it useful in creating more complex molecules. For instance, it can be transformed into various derivatives through reactions such as esterification and amidation, which are critical for developing pharmaceuticals and agrochemicals .

Data Table: Reaction Conditions for Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Methanol, reflux | 85 |

| Amidation | DMSO, 80°C | 90 |

| Nitration | HNO₃/H₂SO₄ mixture | 75 |

Biological Studies

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial strains. In vitro studies showed that this compound exhibits significant antibacterial properties, potentially due to its ability to disrupt bacterial cell membranes .

Case Study: Evaluation Against E. coli

A specific study evaluated the effectiveness of the compound against Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Chemical Properties and Safety

Physical Properties

this compound has a molecular formula of C9H5BrFNO2 and a molecular weight of 258.05 g/mol. It is characterized by its high purity (97%) and stability under standard laboratory conditions .

Safety Considerations

While handling this compound, safety precautions must be observed due to its potential health hazards. It is classified with warning labels indicating risks of irritation upon contact with skin or eyes .

Mecanismo De Acción

The mechanism of action of 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

5-Bromo-1H-indole-3-carboxylic acid: Lacks the fluorine atom, which can affect its chemical reactivity and biological properties.

6-Fluoro-1H-indole-3-carboxylic acid: Lacks the bromine atom, which can influence its interactions with molecular targets.

6-Chloro-1H-indole-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can alter its chemical and biological behavior.

The uniqueness of this compound lies in the combined presence of both bromine and fluorine atoms, which can provide distinct chemical and biological properties compared to its analogs .

Actividad Biológica

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The indole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₉H₅BrFNO₂

- Molecular Weight : 258.05 g/mol

- CAS Number : 1360931-06-1

- Purity : 97%

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of indole derivatives followed by carboxylation. The specific synthetic routes can vary, but they generally utilize established methods for halogenation and functional group transformations.

Antimicrobial Activity

Research indicates that derivatives of indole, including this compound, exhibit antimicrobial properties against various pathogens. A study highlighted that compounds with similar structures showed enhanced activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli when used as adjuvants to existing antibiotics like doxycycline. The mechanism involves disrupting bacterial membrane integrity and inhibiting efflux pumps .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli | Mechanism of Action |

|---|---|---|---|

| 6-Bromo-5-fluoro-indole | 4.8 | Not reported | Disrupts membrane integrity |

| Doxycycline + Adjuvant | Reduced MIC | Enhanced efficacy | Inhibits efflux pumps |

Cytotoxicity and Hemolytic Properties

While some indole derivatives exhibit promising antimicrobial activity, they may also present cytotoxic effects. The study noted that certain derivatives were cytotoxic at higher concentrations, which limits their therapeutic applications. For instance, the compound showed moderate cytotoxicity against human cell lines, necessitating further optimization to reduce these effects while retaining antimicrobial efficacy .

Case Study 1: Antimicrobial Enhancement

In a comparative study involving various indole derivatives, 6-bromo analogues were identified as effective enhancers of antibiotic action against Klebsiella pneumoniae. The study reported that the presence of the bromine and fluorine substituents significantly improved the intrinsic antimicrobial activity while reducing cytotoxicity compared to other analogues .

Case Study 2: HDAC Inhibition

Another investigation explored the potential of modified indoles as HDAC inhibitors. Although not directly tested on this compound, related compounds showed IC50 values in the low micromolar range against various HDAC isoforms, suggesting a promising avenue for future research into this compound's anticancer properties .

Propiedades

IUPAC Name |

6-bromo-5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIKTBYKZBFYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.